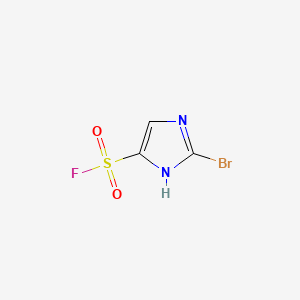
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is an organic compound with the molecular formula C6HClFIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of halogen atoms (chlorine, fluorine, and iodine) and a nitrile group attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of iodine and a suitable solvent, with purification achieved through crystallization or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Reacting 2-chloro-3-fluoropyridine with iodine.
- Purifying the product through crystallization.
- Introducing the nitrile group via a suitable reagent.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or palladium catalysts can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be involved in the synthesis of drugs or drug intermediates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile exerts its effects depends on its specific application. In general, the presence of multiple halogen atoms and a nitrile group can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors in biological systems, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoro-3-iodopyridine: Similar structure but lacks the nitrile group.
2-Chloro-3-fluoro-4-iodopyridine: Differently positioned halogen atoms.
2-Chloro-4-iodopyridine-3-carbonitrile: Similar but with different halogen arrangement.
Uniqueness
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is unique due to its specific combination of halogen atoms and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C6HClFIN2 |
|---|---|
Molekulargewicht |
282.44 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6HClFIN2/c7-6-5(8)3(1-10)4(9)2-11-6/h2H |
InChI-Schlüssel |
HAEUHESADIPDNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)F)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


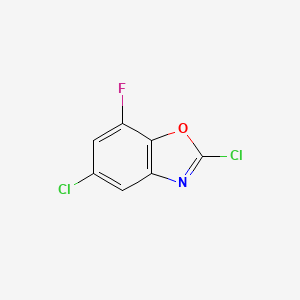
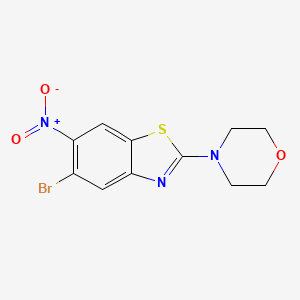
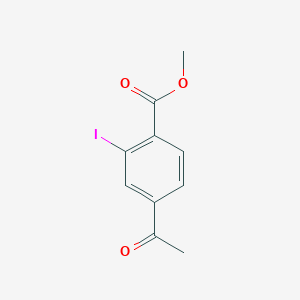

![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
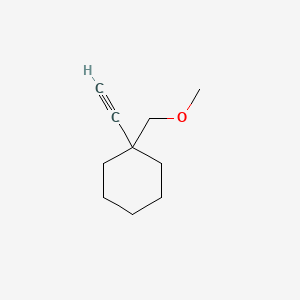

![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)

![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)

![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)
